1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil
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Overview
Description
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil is a synthetic organic compound that belongs to the class of uracil derivatives. This compound is notable for its unique structural features, which include a hydroxyethoxy group, a phenylselenenyl group, and a chlorine atom attached to the uracil ring. These modifications confer distinct chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available uracil derivatives.
Introduction of the Chlorine Atom: Chlorination of the uracil ring is achieved using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Attachment of the Phenylselenenyl Group: The phenylselenenyl group is introduced via a nucleophilic substitution reaction, often using phenylselenyl chloride in the presence of a base such as triethylamine.
Addition of the Hydroxyethoxy Group: The final step involves the alkylation of the uracil derivative with 2-chloroethanol in the presence of a base like potassium carbonate to introduce the hydroxyethoxy group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil can undergo various chemical reactions, including:
Oxidation: The phenylselenenyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylselenenyl group, yielding simpler uracil derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylselenenyl group typically yields selenoxide derivatives, while nucleophilic substitution of the chlorine atom can produce a wide range of functionalized uracil derivatives.
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target viral enzymes or cellular proteins involved in DNA replication and repair.
Pathways Involved: It can interfere with the replication of viral DNA or induce apoptosis in cancer cells by disrupting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known uracil derivative used in cancer treatment.
6-Mercaptopurine: Another nucleobase analog with anticancer properties.
Acyclovir: An antiviral drug that targets viral DNA polymerase.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil is unique due to the presence of the phenylselenenyl group, which imparts distinct chemical reactivity and biological activity compared to other uracil derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
136632-05-8 |
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Molecular Formula |
C13H13ClN2O4Se |
Molecular Weight |
375.68 g/mol |
IUPAC Name |
5-chloro-1-(2-hydroxyethoxymethyl)-6-phenylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13ClN2O4Se/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
InChI Key |
OZRCGWMZQRHJED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=C(C(=O)NC(=O)N2COCCO)Cl |
Origin of Product |
United States |
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